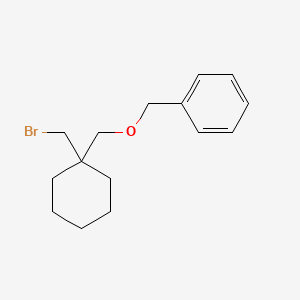
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is an organic compound with the molecular formula C15H21BrO It is a derivative of benzene, where a bromomethyl group is attached to a cyclohexylmethoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Formation of the Methoxy Group: Bromomethylcyclohexane is then reacted with sodium methoxide (NaOCH3) to introduce the methoxy group, forming (bromomethyl)cyclohexylmethanol.
Attachment to Benzene: Finally, (bromomethyl)cyclohexylmethanol is reacted with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents to ensure complete conversion of cyclohexylmethanol to bromomethylcyclohexane.
Efficient Methoxylation: Employing continuous flow reactors for the methoxylation step to enhance yield and purity.
Final Coupling: Utilizing optimized reaction conditions and catalysts to maximize the efficiency of the final coupling step with benzyl chloride.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or amines in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols or ketones.
Reduction: Methyl derivative.
Scientific Research Applications
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(((1-(Chloromethyl)cyclohexyl)methoxy)methyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(((1-(Hydroxymethyl)cyclohexyl)methoxy)methyl)benzene: Contains a hydroxymethyl group instead of a bromomethyl group.
(((1-(Methyl)cyclohexyl)methoxy)methyl)benzene: The bromomethyl group is replaced by a methyl group.
Uniqueness
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This reactivity can be exploited in various synthetic and industrial applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohexyl]methoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI Key |
GXHTXPUUTIVGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



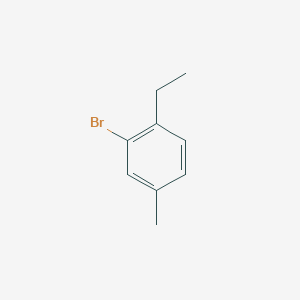

![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)

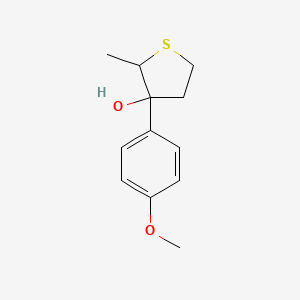
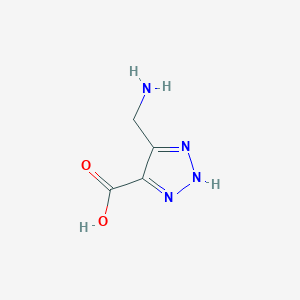
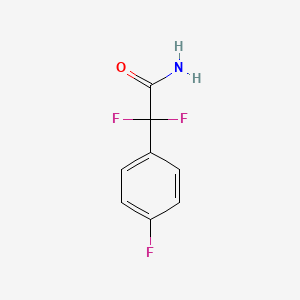
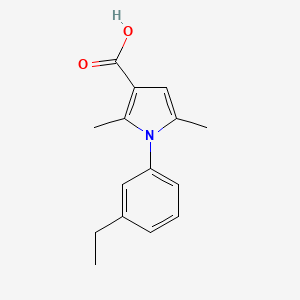
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
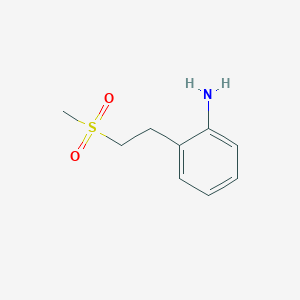
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
